Methioninol-hydrochloride Methioninol-hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13897524
InChI: InChI=1S/C5H13NOS.ClH/c1-8-3-2-5(6)4-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m0./s1
SMILES:
Molecular Formula: C5H14ClNOS
Molecular Weight: 171.69 g/mol

Methioninol-hydrochloride

CAS No.:

Cat. No.: VC13897524

Molecular Formula: C5H14ClNOS

Molecular Weight: 171.69 g/mol

* For research use only. Not for human or veterinary use.

Methioninol-hydrochloride -

Specification

Molecular Formula C5H14ClNOS
Molecular Weight 171.69 g/mol
IUPAC Name (2S)-2-amino-4-methylsulfanylbutan-1-ol;hydrochloride
Standard InChI InChI=1S/C5H13NOS.ClH/c1-8-3-2-5(6)4-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m0./s1
Standard InChI Key VZPZZQKQAHTVQO-JEDNCBNOSA-N
Isomeric SMILES CSCC[C@@H](CO)N.Cl
Canonical SMILES CSCCC(CO)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Methioninol-hydrochloride is presumed to share structural similarities with methionine hydrochloride, a compound with the molecular formula C₅H₁₂ClNO₂S and a molecular weight of 185.67 g/mol . The "ol" suffix in methioninol implies the presence of a hydroxyl group (-OH) replacing the carboxylic acid (-COOH) moiety in methionine, yielding a structure analogous to 2-amino-4-(methylthio)butan-1-ol hydrochloride.

Table 1: Comparative Molecular Data

PropertyMethionine Hydrochloride DL-Methionine Hydrochloride Methioninol-Hydrochloride (Inferred)
Molecular FormulaC₅H₁₂ClNO₂SC₅H₁₂ClNO₂SC₅H₁₄ClNO₂S
Molecular Weight (g/mol)185.67185.67201.69
IUPAC NameL-Methionine hydrochlorideDL-Methionine hydrochloride2-Amino-4-(methylthio)butan-1-ol hydrochloride

Stereochemical Considerations

Synthesis and Production Pathways

Chemical Synthesis

While no direct synthesis routes for methioninol-hydrochloride are reported, analogous processes for methionine derivatives involve:

  • Hydantoin Formation: Reacting acrolein with methyl mercaptan, ammonium carbonate, and hydrogen cyanide at 80°C .

  • Hydrolysis and Neutralization: Treating intermediates with sodium hydroxide and hydrochloric acid to yield the final product .
    For methioninol-hydrochloride, reduction of methionine’s carboxylic acid group to a hydroxyl group (e.g., via lithium aluminum hydride) followed by hydrochloride salt formation could be a plausible route.

Enzymatic and Biotechnological Methods

Enzymatic synthesis using ionic liquids has been explored for methionine derivatives, offering advantages such as reduced environmental impact and higher specificity . Similar approaches might apply to methioninol-hydrochloride, though this remains speculative without experimental validation.

Applications in Industry and Medicine

Pharmaceutical Development

Methionine derivatives are used in drugs targeting liver disorders and metabolic diseases . Methioninol-hydrochloride’s potential as a hepatoprotective agent or precursor in drug synthesis warrants investigation, particularly given methionine’s role in SAMe (S-adenosylmethionine) production, which modulates oxidative stress .

Nutritional Supplements

As a structural analog, methioninol-hydrochloride could serve in dietary supplements to support protein synthesis and antioxidant defense. Methionine itself is critical for livestock feed, improving growth rates and immune function .

Biotechnology and Cosmetics

In cell culture, methionine derivatives enhance proliferation and viability . Methioninol-hydrochloride might similarly act as a growth factor in tissue engineering. Its antioxidant properties could also make it valuable in skincare formulations .

Recent Research and Future Directions

Metabolic Engineering

Advances in microbial fermentation could enable sustainable production of methioninol-hydrochloride. E. coli and Corynebacterium glutamicum strains engineered for methionine biosynthesis might be adapted for this purpose .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator